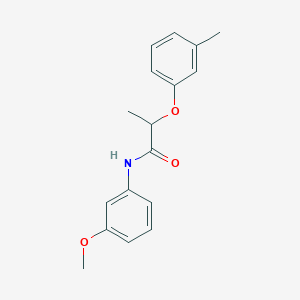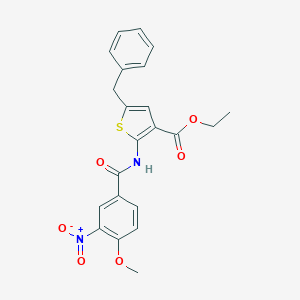![molecular formula C20H22N4O2S B451083 N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451083.png)
N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide is a complex organic compound that features a combination of pyrazole, methoxyphenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Derivative: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole, which can be achieved through the reaction of hydrazine with acetylacetone.
Methoxyphenyl Intermediate: The next step involves the preparation of the 4-methoxyphenyl derivative, which can be synthesized through the methylation of 4-hydroxybenzaldehyde.
Coupling Reaction: The final step involves the coupling of the pyrazole and methoxyphenyl intermediates with 3-methylthiophene-2-carbohydrazide under appropriate conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl and thiophene groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for various pharmacophores, while the methoxyphenyl and thiophene groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole:
4-Methoxybenzaldehyde: A precursor in the synthesis of various aromatic compounds.
3-Methylthiophene-2-carbohydrazide:
Uniqueness
N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide is unique due to its combination of functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5g/mol |
IUPAC Name |
N-[(E)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13-7-8-27-19(13)20(25)22-21-11-16-5-6-18(26-4)17(10-16)12-24-15(3)9-14(2)23-24/h5-11H,12H2,1-4H3,(H,22,25)/b21-11+ |
InChI Key |
VOOGXAIGGCDCBV-SRZZPIQSSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
![4-bromo-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B451005.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B451009.png)
![N'-[2-(4-ethylphenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide](/img/structure/B451010.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B451011.png)
![N'~1~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451013.png)



![Dimethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B451019.png)
![Propyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B451024.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B451025.png)
![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B451026.png)
